Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate
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Overview
Description
Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate is a chemical compound with the molecular formula C12H18F2NO3P and a molecular weight of 293.251. This compound is notable for its unique structure, which includes both fluorine and phosphonate groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the 2-amino-1,1-difluoro-2-phenylethyl moiety. The reaction conditions often require the presence of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings.
Chemical Reactions Analysis
Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted carbon atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate makes it valuable in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The phosphonate group can mimic phosphate groups in biological systems, influencing various biochemical processes .
Comparison with Similar Compounds
Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate can be compared with other fluorinated phosphonates and amino phosphonates. Similar compounds include:
Diethyl (2-amino-2-phenylethyl)phosphonate: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Diethyl (2-amino-1,1-difluoroethyl)phosphonate: Similar structure but without the phenyl group, affecting its reactivity and applications.
Diethyl (2-amino-2-fluoro-2-phenylethyl)phosphonate: Contains only one fluorine atom, leading to variations in its chemical behavior and biological activity.
This compound stands out due to its unique combination of fluorine and phosphonate groups, which confer distinct chemical reactivity and biological interactions.
Properties
IUPAC Name |
(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2NO3P/c1-3-17-19(16,18-4-2)12(13,14)11(15)10-8-6-5-7-9-10/h5-9,11H,3-4,15H2,1-2H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMXDASMZHCKAZ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=CC=C1)N)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC=CC=C1)N)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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